

Spectral Data Analysis of 4,6-Dimethoxysalicylaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dimethoxysalicylaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **4,6-dimethoxysalicylaldehyde**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data provides unambiguous confirmation of the structure of **4,6-dimethoxysalicylaldehyde** ($C_9H_{10}O_4$, Molar Mass: 182.17 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	-OH (hydroxyl proton)
~9.9	Singlet	1H	-CHO (aldehyde proton)
~7.0 - 7.6	Multiplet	2H	Ar-H (aromatic protons)
~3.8	Singlet	6H	-OCH ₃ (methoxy protons)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~190	C=O (aldehyde)
~160-165	C-O (aromatic)
~110-140	C-C (aromatic)
~90-100	C-H (aromatic)
~55	-OCH ₃ (methoxy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-3550 (broad)	O-H stretch	Phenolic hydroxyl
2850-3000	C-H stretch	Aldehyde, Methoxy, Aromatic
~2720 and ~2820	C-H stretch	Aldehyde (Fermi resonance)
1650-1700	C=O stretch	Aldehyde
1500-1600	C=C stretch	Aromatic ring
1000-1300	C-O stretch	Methoxy, Phenol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Interpretation
182	[M] ⁺ (Molecular ion) [1]
181	[M-H] ⁺
164	[M-H ₂ O] ⁺ or [M-CH ₄] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of **4,6-dimethoxysalicylaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Varian A-60D instrument. [\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The IR spectrum of solid **4,6-dimethoxysalicylaldehyde** can be obtained using the KBr wafer technique.^[1] A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

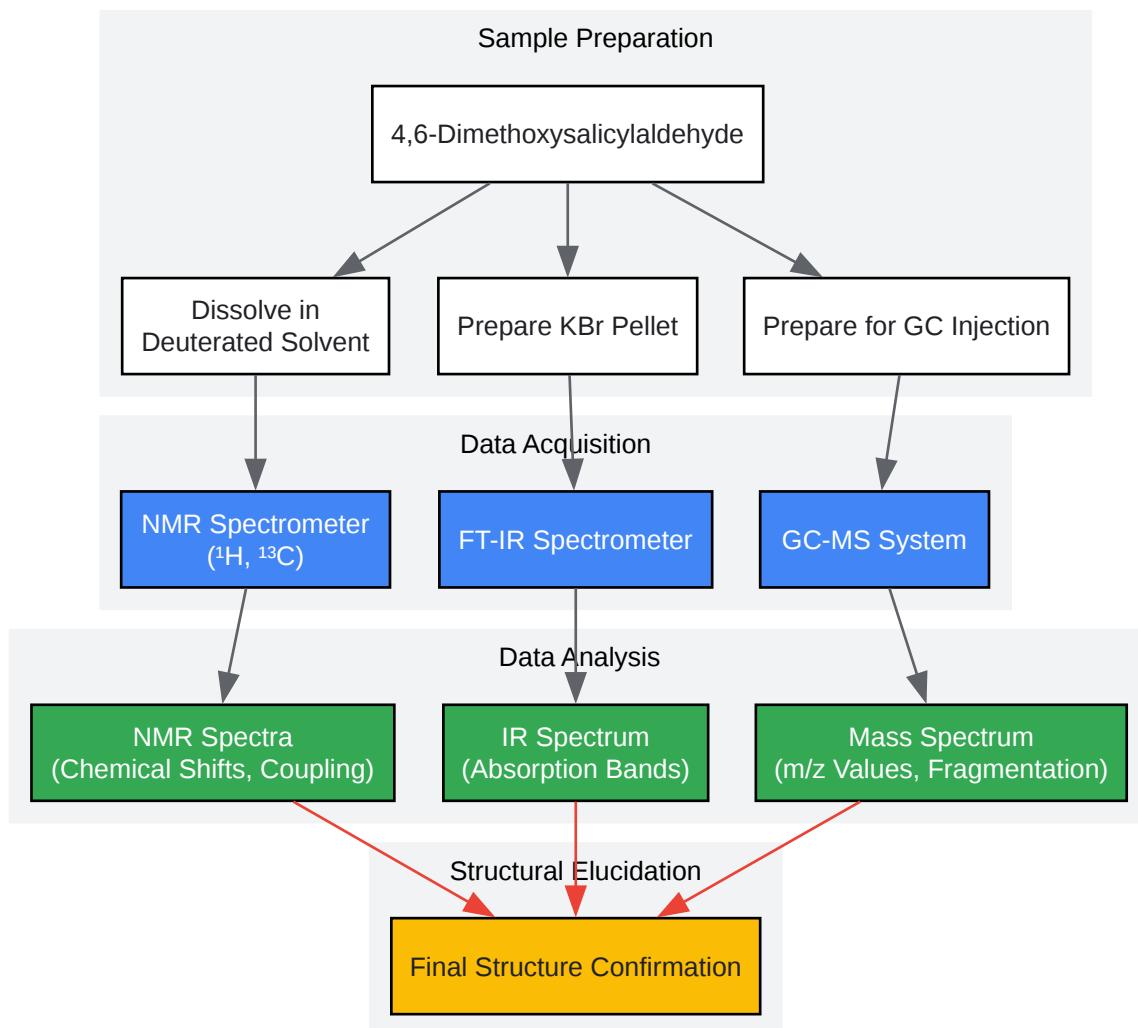
Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact. The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4,6-dimethoxysalicylaldehyde**.

Workflow for Spectroscopic Analysis of 4,6-Dimethoxysalicylaldehyde

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Caption: Spectroscopic Analysis Workflow.

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References

- 1. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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